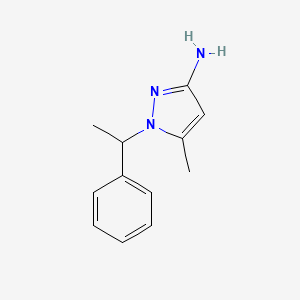
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by a methyl group at the 5-position, a phenylethyl group at the 1-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine to form 1-phenyl-3-methyl-1H-pyrazole.
Substitution Reaction: The 1-phenyl-3-methyl-1H-pyrazole can then undergo a substitution reaction with an appropriate alkylating agent, such as 1-bromo-2-phenylethane, to introduce the phenylethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the phenylethyl group, potentially leading to hydrogenated derivatives.
Substitution: The amine group at the 3-position can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products include 5-methyl-1-(1-phenylethyl)-1H-pyrazol-3-carboxylic acid.
Reduction: Hydrogenated derivatives of the pyrazole ring.
Substitution: Amides or secondary amines depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. This specific compound could be explored for similar therapeutic effects or as a lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Lacks the phenylethyl group, making it less bulky and potentially less selective in biological applications.
3-Amino-1-phenyl-1H-pyrazole: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
5-Methyl-1-phenyl-1H-pyrazole: Lacks the amine group, reducing its potential for hydrogen bonding and interaction with biological targets.
Uniqueness
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of both the phenylethyl and amine groups allows for diverse functionalization and interaction with various targets, making it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-methyl-1-(1-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(13)14-15(9)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H2,13,14) |
InChI Key |
MSNRWISJWXQWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


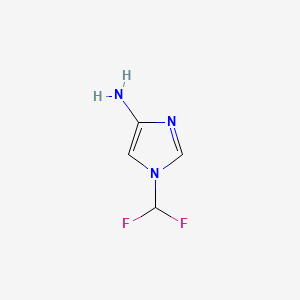

![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
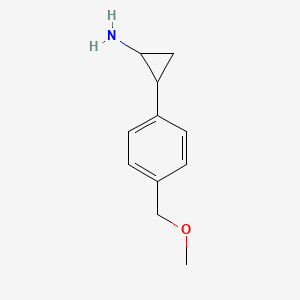
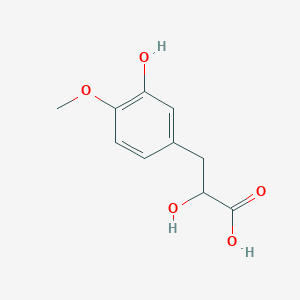
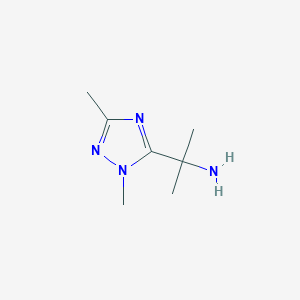

![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)


![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)


